molecular formula C13H17BrO3S B14164442 2-Bromo-1-[4-(pentylsulfonyl)phenyl]ethanone CAS No. 100614-11-7

2-Bromo-1-[4-(pentylsulfonyl)phenyl]ethanone

Cat. No.: B14164442
CAS No.: 100614-11-7
M. Wt: 333.24 g/mol
InChI Key: PINBUMZKMMFNTR-UHFFFAOYSA-N
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Description

2-Bromo-1-[4-(pentylsulfonyl)phenyl]ethanone is an organic compound with the molecular formula C13H17BrO3S It is a brominated ethanone derivative with a pentylsulfonyl group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-[4-(pentylsulfonyl)phenyl]ethanone typically involves the bromination of 1-[4-(pentylsulfonyl)phenyl]ethanone. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-[4-(pentylsulfonyl)phenyl]ethanone can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The sulfonyl group can be oxidized further to sulfone derivatives using strong oxidizing agents.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Major Products

    Substitution: Formation of new derivatives with different functional groups replacing the bromine atom.

    Reduction: Formation of alcohol derivatives.

    Oxidation: Formation of sulfone derivatives.

Scientific Research Applications

2-Bromo-1-[4-(pentylsulfonyl)phenyl]ethanone has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential use in the development of pharmaceutical compounds due to its unique structural features.

    Material Science: May be used in the synthesis of novel materials with specific properties.

    Biological Studies: Investigated for its biological activity and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 2-Bromo-1-[4-(pentylsulfonyl)phenyl]ethanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to modulation of their activity. The bromine atom and sulfonyl group can play crucial roles in binding interactions and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1-[4-(methylsulfonyl)phenyl]ethanone
  • 2-Bromo-1-[4-(ethylsulfonyl)phenyl]ethanone
  • 2-Bromo-1-[4-(propylsulfonyl)phenyl]ethanone

Uniqueness

2-Bromo-1-[4-(pentylsulfonyl)phenyl]ethanone is unique due to the presence of the pentylsulfonyl group, which can impart different physical and chemical properties compared to its shorter-chain analogs

Properties

CAS No.

100614-11-7

Molecular Formula

C13H17BrO3S

Molecular Weight

333.24 g/mol

IUPAC Name

2-bromo-1-(4-pentylsulfonylphenyl)ethanone

InChI

InChI=1S/C13H17BrO3S/c1-2-3-4-9-18(16,17)12-7-5-11(6-8-12)13(15)10-14/h5-8H,2-4,9-10H2,1H3

InChI Key

PINBUMZKMMFNTR-UHFFFAOYSA-N

Canonical SMILES

CCCCCS(=O)(=O)C1=CC=C(C=C1)C(=O)CBr

Origin of Product

United States

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